1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
A study by Laxmi, S. V., & Rajitha, B. (2010) reported on the synthesis of semicarbazone derivatives from 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde, exhibiting good antifungal activity against C. albicans and C. rugosa, as well as moderate activity against various bacteria, highlighting its potential in antimicrobial research (Laxmi & Rajitha, 2010).
Kerim, M. D., & El Kaim, L. (2016) discussed the A3 coupling involving N-ethylpiperazine and aromatic aldehydes, which facilitates the synthesis of alkynyl indoles. This process underscores the chemical versatility of piperazine-containing compounds for creating complex indole structures (Kerim & El Kaim, 2016).
Synthesis of Heterocyclic Compounds
- Research by Suzdalev, K., & Den’kina, S. V. (2011) explored the reaction of indole-3-carbaldehyde with epichlorohydrin, leading to 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde. This compound's reactions with active methylene compounds produced crotonic condensation products, indicating its utility in synthesizing novel heterocyclic compounds (Suzdalev & Den’kina, 2011).
Chemical Synthesis Techniques
- Hangarge, R. V., Jarikote, D., & Shingare, M. (2002) demonstrated Knoevenagel condensation reactions in an ionic liquid, showcasing a method that provides higher yields in shorter times compared to conventional procedures. This study exemplifies advancements in chemical synthesis techniques that could apply to the manipulation of complex molecules like 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde (Hangarge et al., 2002).
Future Directions
The future directions for research on this compound could include further exploration of its potential anticonvulsant activity , as well as its synthesis, characterization, and mechanism of action. It would also be interesting to investigate its potential applications in other areas of medicine or chemistry.
properties
IUPAC Name |
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-16-17-14-24(20-9-5-4-8-19(17)20)15-21(26)23-12-10-22(11-13-23)18-6-2-1-3-7-18/h1-9,14,16H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDHNVUGGMYHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=C(C4=CC=CC=C43)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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